molecular formula C11H7FO4 B13705884 Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13705884
M. Wt: 222.17 g/mol
InChI Key: NLDHGYKNWJFMJP-UHFFFAOYSA-N
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Description

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate (CAS: 1942915-32-3) is a fluorinated coumarin derivative with the molecular formula C₁₁H₇FO₄ and a molecular weight of 222.17 g/mol . Its structure features a fluorine atom at the 6-position of the chromene backbone, a ketone group at position 2, and a methyl ester at position 2. The SMILES notation COC(=O)c1cc2cc(F)ccc2oc1=O highlights the electronic effects of the fluorine substituent and the ester group . This compound is of interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine, such as enhanced metabolic stability and altered electronic characteristics .

Properties

Molecular Formula

C11H7FO4

Molecular Weight

222.17 g/mol

IUPAC Name

methyl 6-fluoro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7FO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3

InChI Key

NLDHGYKNWJFMJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)F)OC1=O

Origin of Product

United States

Preparation Methods

Esterification of 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic Acid

The initial key step in preparing this compound is the esterification of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. This reaction is typically conducted by refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄).

Typical Reaction Conditions:

Parameter Condition
Reactants 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, Methanol
Catalyst Sulfuric acid (H₂SO₄)
Temperature Reflux (approx. 65-70°C)
Reaction Time 3-5 hours
Work-up Distillation under vacuum to remove methanol; washing with water and sodium bicarbonate solution; drying over sodium sulfate

Outcome:

  • High purity methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate is obtained with an HPLC purity of approximately 99.97%.
  • Yield typically around 98% under optimized conditions.

This esterification process is well-documented and considered cost-effective and scalable for industrial applications.

Reduction of Methyl 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylate to 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde

Following esterification, the methyl ester undergoes selective reduction to the corresponding aldehyde, 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. This step is critical for further functionalization and is achieved using specialized reducing agents.

Preferred Reducing Agent:

  • Sodium bis(2-methoxyethoxy)aluminium dihydride, commonly known as Vitride.

Reaction Conditions:

Parameter Condition
Reactants Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate, Vitride, Alcohol (e.g., methanol)
Solvent Methylene dichloride (MDC)
Temperature Low temperature (-73 to -78°C)
Atmosphere Nitrogen
Reaction Time 3-4 hours for addition, plus 0.5 hours stirring post-addition
Quenching Agent 15% aqueous hydrochloric acid (HCl)
Work-up Separation of organic layer; washing with water; drying over sodium sulfate

Mechanism and Notes:

  • Vitride acts as a selective reducing agent, reducing the ester to an aldehyde without over-reduction to alcohol.
  • The presence of alcohol (methanol) in the reaction mixture enhances the reduction efficiency.
  • Low temperatures prevent side reactions and improve selectivity.

Yield and Purity:

  • The reduction yields 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde with a yield of approximately 99% and high purity (HPLC purity ~85.94% for aldehyde and ~11.08% for minor alcohol impurity).

Alternative Synthetic Routes and Considerations

  • The methyl ester intermediate can also be prepared by various known methods in the art, including esterification with other lower alcohols such as ethanol or propanol, using strong acids like hydrochloric acid or sulfuric acid.
  • The reduction step may alternatively employ other hydride reagents such as diisobutylaluminium hydride (DIBAL-H), but Vitride is preferred due to better yield and purity.
  • The process is amenable to scale-up with appropriate control of temperature and inert atmosphere to maintain product integrity.

Summary of Preparation Process

Step Starting Material Reagents/Conditions Product Yield (%) Purity (HPLC)
1 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid Methanol, H₂SO₄, reflux Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate 98 99.97%
2 Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride), methanol, MDC, -73 to -78°C 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde 99 85.94%

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its effectiveness.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogenated Derivatives

Table 1: Comparison of Halogen-Substituted Coumarin-3-carboxylates
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate F (6) C₁₁H₇FO₄ 222.17 High electronegativity, small atomic radius, potential for hydrogen bonding
Methyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate Cl (6) C₁₁H₇ClO₄ 254.62 Larger halogen, higher molecular weight, increased lipophilicity
Ethyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate Br (6) C₁₂H₉BrO₄ 297.10 Heavy halogen, potential for halogen bonding, lower solubility in polar solvents
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid Br (6), CH₃ (4) C₁₁H₇BrO₄ 283.07 Additional methyl group enhances steric hindrance; bromine increases reactivity in electrophilic substitutions

Key Observations :

  • Fluorine (atomic radius: 0.64 Å) introduces strong electron-withdrawing effects, altering the electron density of the aromatic system compared to bulkier halogens like chlorine (0.99 Å) and bromine (1.14 Å) .

Ester Group Variations

Table 2: Comparison of Ester Group Modifications
Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Impact on Properties
This compound Methyl C₁₁H₇FO₄ 222.17 Lower steric hindrance, higher volatility compared to ethyl esters
Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate Ethyl C₁₃H₁₂O₅ 248.23 Ethyl group increases lipophilicity; methoxy substituent (electron-donating) enhances resonance stabilization
3-Methoxyphenyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate 3-Methoxyphenyl C₁₈H₁₃BrO₅ 397.20 Bulky aryl ester reduces solubility in aqueous media; methoxy group alters electronic properties

Key Observations :

  • Methyl esters generally exhibit lower boiling points and higher solubility in polar solvents compared to ethyl esters due to reduced hydrophobic interactions .

Biological Activity

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, notable for its diverse biological activities, particularly in the realms of cancer research and metabolic modulation. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chromene backbone with a fluoro substituent at the 6-position and a carboxylate group at the 3-position, enhancing its reactivity and biological potential. Its molecular formula is C11H9FO4C_{11}H_{9}FO_{4} with a molecular weight of approximately 224.19 g/mol.

Target Interaction

The primary mechanism of action for this compound involves the inhibition of monocarboxylate transporters (MCT1 and MCT4) . These transporters play crucial roles in lactate transport within cancer cells, which is essential for their metabolism and proliferation.

Biochemical Pathways

  • Inhibition of Lactate Uptake : By blocking MCT1 and MCT4, this compound reduces lactate uptake, thereby disrupting the metabolic pathways that support cancer cell growth.
  • Impact on Cell Signaling : The compound also influences various signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Anticancer Properties

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)4.5Apoptosis induction via caspase activation
HCT116 (Colon Cancer)5.0Inhibition of lactate transport
U937 (Leukemia)3.8Cell cycle arrest at G1 phase

Study on Anticancer Efficacy

A recent study evaluated the effects of this compound on various cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. Flow cytometry assays confirmed an increase in early apoptotic markers in treated cells compared to controls.

Comparative Analysis with Other Compounds

In comparative studies with other chromene derivatives, this compound exhibited superior biological activity against specific cancer types, suggesting its potential as a lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step condensation reaction starting with substituted salicylaldehydes and β-keto esters. A common method includes:

  • Step 1 : Reacting 6-fluorosalicylaldehyde with methyl acetoacetate in the presence of a base (e.g., piperidine or Knoevenagel catalysts) to form the chromene ring via cyclocondensation .
  • Step 2 : Optimizing solvent choice (e.g., ethanol, DMF) and temperature (80–100°C) to enhance cyclization efficiency. Microwave-assisted synthesis can reduce reaction time by 30–50% while improving yields to >85% .
  • Critical factors : Fluorine’s electron-withdrawing nature may slow reactivity; thus, prolonged heating or acid catalysis (e.g., acetic acid) is often required .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : HPLC or TLC with UV detection (λ = 254–310 nm) to confirm absence of byproducts (e.g., unreacted β-keto esters).
  • Spectroscopy :
  • 1H/13C NMR : Key signals include the ester methyl group (~δ 3.8–4.0 ppm), chromene carbonyl (δ ~160–165 ppm), and fluorine-induced splitting in aromatic protons .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 251.05 (calculated for C₁₁H₇FO₄).
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX programs for definitive structural confirmation .

Q. What are the primary biological targets and assay systems used to evaluate this compound’s activity?

  • Targets : Enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases due to structural similarity to bioactive chromenes .
  • Assays :
  • In vitro enzyme inhibition (IC₅₀ determination via fluorescence/quenching assays).
  • Cytotoxicity screening (MTT assay on cancer cell lines, e.g., MCF-7 or HeLa).
  • Anti-inflammatory activity via LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorine position, ester groups) impact the compound’s bioactivity and physicochemical properties?

Substituent Impact on Activity Physicochemical Change
6-Fluoro Enhances metabolic stability and lipophilicityIncreases logP by ~0.5 vs. non-fluorinated analogs
Methyl ester Improves cell permeability vs. free carboxylic acidHigher solubility in DMSO (≥50 mM)
Chromene-2-one core Enables π-π stacking with enzyme active sitesPlanar structure critical for binding

SAR Insights : Fluorine at position 6 reduces oxidative metabolism in hepatic microsomal assays, extending half-life by 2–3× compared to 7-fluoro analogs .

Q. What crystallographic techniques are most effective for resolving intermolecular interactions in this compound?

  • Single-crystal X-ray diffraction : Resolve dihedral angles (e.g., chromene vs. ester group planarity) and hydrogen-bond networks. For example, C=O···H–O interactions often stabilize crystal packing, with bond lengths ~2.8–3.0 Å .
  • Graph-set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict solubility and stability .
  • SHELXL refinement : Use anisotropic displacement parameters to model thermal vibrations, critical for accurate electron density maps .

Q. How can conflicting data on the compound’s solubility and stability be reconciled in experimental design?

  • Contradiction Example : Reported aqueous solubility ranges from 0.1 mg/mL (pH 7.4) to 1.5 mg/mL (pH 9.0) due to ester hydrolysis.
  • Resolution Strategies :
  • pH control : Use buffered solutions (e.g., PBS) to stabilize the ester moiety.
  • Co-solvents : Add DMSO (≤10%) or cyclodextrins to enhance solubility without degradation .
  • Accelerated stability studies : Monitor degradation via LC-MS under stress conditions (40°C/75% RH) to identify hydrolysis byproducts .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C-3 carboxylate for nucleophilic attacks) .
  • Molecular docking (AutoDock/Vina) : Simulate binding to COX-2 (PDB: 5IKT) with ΔG values ≤ -8.5 kcal/mol indicating strong affinity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å suggests robust binding .

Methodological Guidance for Data Analysis

Q. How should researchers analyze discrepancies in biological activity between synthetic batches?

  • Step 1 : Verify purity via HPLC (≥95% AUC) and residual solvent analysis (GC-MS).
  • Step 2 : Compare crystallinity (PXRD) and polymorphism; amorphous batches may show 20–30% lower activity .
  • Step 3 : Re-evaluate assay conditions (e.g., serum protein binding differences in cell-based assays) .

Q. What strategies optimize the compound’s fluorescence properties for imaging applications?

  • Modify substituents : Introduce electron-donating groups (e.g., -OCH₃ at position 7) to redshift emission (λem = 450–500 nm) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance quantum yield by 40–60% and reduce photobleaching .

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